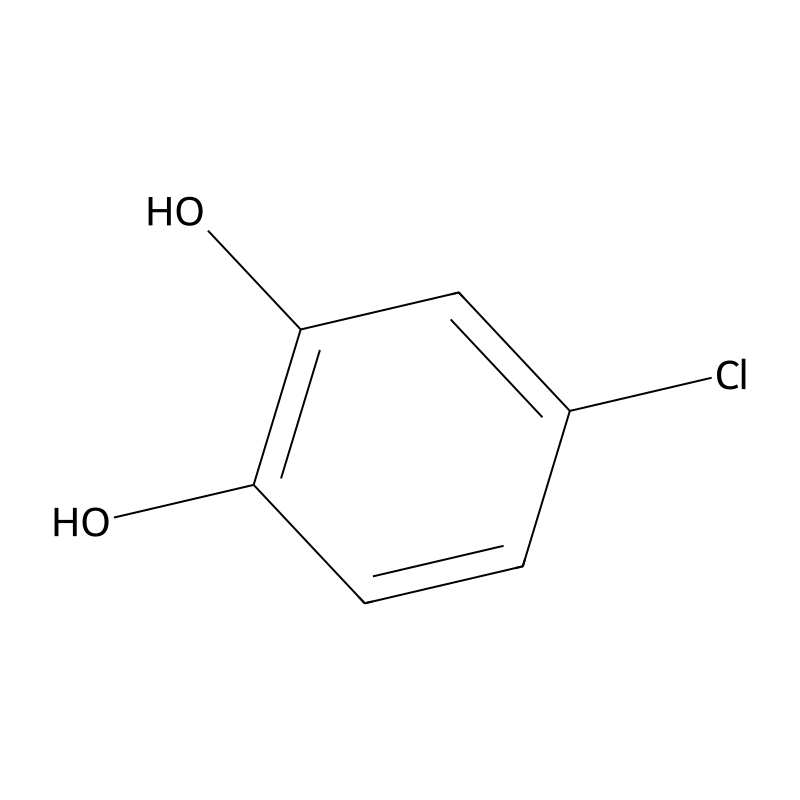

4-Chlorocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Science and Biodegradation

4-Chlorocatechol holds significance in environmental science due to its presence as a bacterial xenobiotic metabolite. This means it's a product formed by bacteria when they break down foreign chemicals, including various pollutants [PubChem, National Center for Biotechnology Information, ""]. Studying its presence helps researchers understand the degradation pathways of these pollutants and develop strategies for bioremediation, the use of microorganisms to clean up contaminated environments [GlpBio, ""].

Understanding Microbial Catabolism

This compound plays a crucial role in understanding microbial catabolism, the process by which microorganisms break down complex molecules for energy and growth. Studying how certain bacteria, like Pseudomonas reinekei MT1, degrade 4-chlorocatechol has led to the identification of gene clusters responsible for this process. These clusters encode enzymes like catechol 1,2-dioxygenase and muconate cycloisomerase, which break down the molecule step-by-step [Characterization of a Gene Cluster Involved in 4-Chlorocatechol Degradation by Pseudomonas reinekei MT1, National Institutes of Health (.gov), ]. This knowledge paves the way for further research on microbial degradation pathways and their potential applications.

Organic Synthesis and Material Science

4-Chlorocatechol serves as a valuable intermediate in organic synthesis. Its reactive nature allows it to be used in the creation of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals [Procurenet Limited, ""]. Additionally, its unique properties make it a potential building block for developing high-performance polymers with tailored characteristics [Procurenet Limited, ""].

4-Chlorocatechol is an organic compound classified as a chlorocatechol, characterized by a chloro group at the para position (position 4) of the catechol structure. Its chemical formula is C₆H₅ClO₂, and it is recognized as a significant bacterial xenobiotic metabolite. This compound plays a crucial role in various biochemical pathways, particularly in the degradation of chlorinated aromatic compounds, making it an important intermediate in environmental microbiology and bioremediation processes .

The specific mechanism of action of 4-Chlorocatechol in biological systems is not well characterized in available scientific research. However, its role as a metabolite in bacterial degradation pathways for chlorinated aromatic compounds suggests its involvement in enzymatic reactions that break down these pollutants [].

4-Chlorocatechol is a hazardous compound.

- Toxicity: Limited data exists on the specific toxicity of 4-Chlorocatechol. However, due to its structural similarity to catechol, it is likely to be irritating to the skin, eyes, and respiratory system.

- Flammability: Combustible.

- Dioxygenation: 4-Chlorocatechol is a substrate for catechol 1,2-dioxygenases, which cleave the aromatic ring, leading to the formation of various products that can further degrade into simpler compounds .

- Degradation Pathways: It is identified as a major degradation intermediate in the breakdown of 4-chloro-2-aminophenol by microbial strains such as Burkholderia sp. and Pseudomonas reinekei .

- Oxidation Reactions: Under specific conditions, it can undergo oxidative transformations that yield chlorinated esters and other derivatives .

The biological activity of 4-chlorocatechol is notable due to its role in microbial metabolism. It serves as a substrate for various bacteria that utilize it for energy and carbon. The compound exhibits:

- Toxicity: While it is a metabolite for some organisms, it can be toxic to others, influencing microbial community dynamics in contaminated environments .

- Biodegradability: Many microorganisms have evolved pathways to degrade 4-chlorocatechol efficiently, which is crucial for bioremediation efforts aimed at detoxifying chlorinated pollutants .

The applications of 4-chlorocatechol are diverse:

- Environmental Remediation: It is used as a model compound in studies focused on the biodegradation of chlorinated pollutants.

- Research Tool: In biochemical research, it serves as a substrate for studying enzymatic reactions involved in aromatic compound degradation.

- Industrial Chemistry: It may find applications in synthesizing other chemical compounds or intermediates in organic synthesis .

Interaction studies involving 4-chlorocatechol often focus on its metabolic pathways and interactions with microbial communities:

- Microbial Interactions: Research has shown how different bacterial strains can metabolize 4-chlorocatechol, influencing community structure and function in contaminated sites .

- Gene Clusters: Studies have identified specific gene clusters responsible for the degradation of this compound, highlighting its importance in microbial ecology and potential biotechnological applications .

Several compounds share structural similarities with 4-chlorocatechol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Catechol | C₆H₆O₂ | No chlorine substitution; serves as a natural precursor. |

| 3-Chlorocatechol | C₆H₅ClO₂ (chloro at position 3) | Different position of chlorine affects reactivity and degradation pathways. |

| 2-Chlorocatechol | C₆H₅ClO₂ (chloro at position 2) | Exhibits different biological activity compared to 4-chlorocatechol. |

| 4-Chloro-2-aminophenol | C₆H₆ClN₃O₂ | Precursor from which 4-chlorocatechol is derived during degradation processes. |

The uniqueness of 4-chlorocatechol lies in its specific para-substitution pattern, which influences its reactivity and biological interactions compared to its analogs. This distinct positioning allows it to participate effectively in microbial degradation pathways while also presenting unique challenges regarding toxicity and environmental persistence.

4-Chlorocatechol serves as a central intermediate in the aerobic degradation of numerous chloroaromatic compounds by soil and water microorganisms [1]. The microbial transformation of this compound represents a critical bottleneck in the complete mineralization of chlorinated organic pollutants, as the presence of the chlorine substituent significantly affects enzymatic activity and pathway efficiency [7]. Bacterial communities have evolved diverse strategies to overcome the challenges associated with 4-chlorocatechol metabolism, developing specialized enzymatic systems that can effectively process this chlorinated intermediate [14].

Ortho-Cleavage Pathway Mechanisms

The ortho-cleavage pathway represents the most extensively characterized route for 4-chlorocatechol degradation in bacterial systems [1] [9]. This pathway involves the intradiol cleavage of the aromatic ring between the two hydroxyl groups, catalyzed by specialized catechol 1,2-dioxygenases with enhanced activity toward chlorinated substrates [6]. The ortho-cleavage mechanism has been identified in various bacterial genera, including Pseudomonas, Rhodococcus, and Ralstonia species [3] [15].

Enzymatic Transformations and Intermediates

The initial transformation of 4-chlorocatechol in the ortho-cleavage pathway is catalyzed by chlorocatechol 1,2-dioxygenase, which exhibits distinct kinetic properties compared to conventional catechol dioxygenases [1] [6]. Research conducted on Pseudomonas reinekei strain MT1 revealed that the enzyme designated as C12O exhibits transformation rates for 4-chlorocatechol that are 13 to 21 percent of the rates observed with catechol as substrate [7] [28]. The crystal structure analysis of 4-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus strain 1CP demonstrated significant structural differences from conventional catechol-cleaving enzymes, including modifications in the active site cavity and substrate-binding regions [6].

Kinetic analysis of the enzymatic transformation process has revealed that multiple chlorocatechol 1,2-dioxygenases may be simultaneously induced during growth on chlorinated substrates [1]. In Pseudomonas reinekei MT1, three distinct catechol 1,2-dioxygenases were identified: C12O-ccaA, C12O-salD, and C12O-ccaB, with C12O-salD demonstrating the highest activity against 4-chlorocatechol substrates [1] [22]. The metabolic flux calculations indicate that C12O-salD accounts for approximately 95 percent of the overall enzymatic activity in 5-chlorosalicylate-grown cells, while C12O-ccaA contributes only about 1 percent of the total recovered activity against 4-chlorocatechol [1] [22].

| Enzyme | Relative Activity (%) | Bacterial Strain | Reference |

|---|---|---|---|

| C12O-salD | 95 | Pseudomonas reinekei MT1 | [1] |

| C12O-ccaA | 1 | Pseudomonas reinekei MT1 | [1] |

| TetC | 70-78 mU/mg protein | Burkholderia sp. strain RW71 | [17] |

| Catechol 2,3-dioxygenase | 250 nmol/min/mg protein | Pseudomonas cepacia P166 | [24] |

3-Chloro-cis,cis-Muconate Formation

The ring cleavage of 4-chlorocatechol by chlorocatechol 1,2-dioxygenase results in the formation of 3-chloro-cis,cis-muconate as the primary intermediate product [1] [8]. This muconic acid derivative retains the chlorine substituent at the carbon-3 position and represents a critical branch point in the degradation pathway [9]. The formation of 3-chloro-cis,cis-muconate has been confirmed through high-performance liquid chromatography analysis and gas chromatography-mass spectrometry identification of methylated derivatives [9] [17].

Spectral analysis of the transformation process reveals characteristic absorption maxima associated with chloromuconic acid formation [17]. The conversion of 4-chlorocatechol to 3-chloro-cis,cis-muconate displays typical muconic acid spectral properties, with new absorption maxima appearing at wavelengths between 268-275 nanometers depending on the degree of chlorination [17]. The stoichiometric formation of 3-chloro-cis,cis-muconate from 4-chlorocatechol has been demonstrated in cell-free extracts of various bacterial strains, confirming the direct enzymatic conversion without significant side reactions [7] [28].

Chloromuconate Cycloisomerization Process

The cycloisomerization of 3-chloro-cis,cis-muconate represents a critical step that determines the efficiency and outcome of the ortho-cleavage pathway [8] [11]. Specialized chloromuconate cycloisomerases have evolved to process chlorinated muconic acids while avoiding the formation of toxic dead-end products [1] [15]. These enzymes differ significantly from conventional muconate cycloisomerases in their reaction mechanisms and substrate specificity [8].

The chloromuconate cycloisomerization process involves two distinct mechanistic pathways depending on the enzyme involved [8] [11]. Chloromuconate cycloisomerases catalyze the conversion of 3-chloro-cis,cis-muconate to cis-dienelactone through a mechanism that involves chloride elimination from an enol/enolate intermediate rather than protonation [8] [11]. This mechanism prevents the formation of protoanemonin, a toxic compound that accumulates when conventional muconate cycloisomerases process chlorinated substrates [10] [29].

Research on the mechanism of chloride elimination has demonstrated that chloromuconate cycloisomerases increase the rate of chloride abstraction from the enol/enolate intermediate compared to the rate of proton addition [8] [11]. Site-directed mutagenesis studies using Pseudomonas putida muconate cycloisomerase with the proton-donating lysine-169 residue changed to alanine confirmed that chloromuconate cycloisomerases avoid protoanemonin formation by enhancing chloride elimination rates [8] [11].

In Pseudomonas reinekei strain MT1, the chloromuconate cycloisomerase designated as MCI-ccaB accounts for approximately 81 percent of the overall enzymatic flux in 5-chlorosalicylate-grown cells [1] [22]. The enzyme exhibits high specificity for chlorinated muconic acids and plays a crucial role in preventing the accumulation of toxic intermediates during 4-chlorocatechol degradation [1].

Meta-Cleavage Pathway Mechanisms

The meta-cleavage pathway represents an alternative route for 4-chlorocatechol degradation that involves extradiol ring cleavage adjacent to one of the hydroxyl groups [4] [14]. This pathway has been identified in several bacterial strains, including Pseudomonas putida GJ31 and Pseudomonas cepacia P166, which demonstrate the ability to cleave 4-chlorocatechol through meta-cleavage mechanisms [4] [24]. The meta-cleavage approach offers distinct advantages in certain bacterial systems, particularly those already possessing robust catechol 2,3-dioxygenase activities [14] [20].

5-Chloro-2-Hydroxymuconic Semialdehyde Formation

The meta-cleavage of 4-chlorocatechol by catechol 2,3-dioxygenase results in the formation of 5-chloro-2-hydroxymuconic semialdehyde as the primary ring-cleavage product [4] [12]. This semialdehyde intermediate represents a key metabolite in the meta-cleavage pathway and has been identified through spectroscopic analysis and chemical characterization [4]. The formation of 5-chloro-2-hydroxymuconic semialdehyde occurs through proximal meta-cleavage, where the enzyme attacks the carbon-carbon bond adjacent to the chlorine-bearing carbon [4].

The structural characterization of 5-chloro-2-hydroxymuconic semialdehyde reveals a molecular formula of C6H5ClO4 with characteristic aldehyde and carboxylic acid functional groups [12]. The compound exhibits distinctive spectral properties, including high aldehyde carbonyl stretching frequencies in infrared spectroscopy that confirm the proximal cleavage pattern [4]. High-performance liquid chromatography analysis has enabled the detection and quantification of this intermediate during bacterial transformation studies [4].

Enzymatic analysis of meta-cleavage activity in bacterial cell extracts has demonstrated variable rates of 5-chloro-2-hydroxymuconic semialdehyde formation [24]. In Pseudomonas cepacia strain P166, meta-cleavage activity toward 4-chlorocatechol was determined to be 250 nanomoles per minute per milligram of protein, indicating substantial enzymatic capacity for this transformation [24]. The formation of the yellow-colored meta-cleavage product provides a convenient colorimetric indicator for monitoring the enzymatic reaction progress [24].

Limitations and Dead-End Metabolites

The meta-cleavage pathway for 4-chlorocatechol degradation faces significant limitations related to the processing of downstream intermediates and the potential formation of dead-end metabolites [4] [23]. The further degradation of 5-chloro-2-hydroxymuconic semialdehyde proceeds through a dehydrogenative branch that produces chlorinated analogs of conventional meta-cleavage intermediates [4]. However, this pathway often results in slow overall degradation rates and the accumulation of problematic intermediates [4] [23].

Research on Pseudomonas cepacia strain P166 revealed that the complete mineralization of 4-chlorocatechol through the meta-cleavage pathway requires extended incubation periods, with high-density resting cells requiring approximately 24 hours for complete substrate transformation [4]. The pathway involves the sequential formation of 5-chloro-2-hydroxymuconate, 5-chloro-2-oxopent-4-enoate, and 5-chloro-4-hydroxy-2-oxopentanoate as intermediate compounds [4]. The ultimate cleavage of the chlorinated aldolase substrate produces chloroacetate, which accumulates transiently before undergoing slow but stoichiometric dehalogenation [4].

The accumulation of 5-chloro-2-hydroxymuconic semialdehyde has been identified as a particularly problematic aspect of the meta-cleavage pathway [23]. In several bacterial systems, this intermediate has been observed to function as a dead-end product that inhibits bacterial growth and suppresses overall degradation performance [23]. The compound exhibits toxicity toward bacterial cells and can lead to the termination of degradative activity when present at elevated concentrations [23].

| Intermediate Compound | Accumulation Pattern | Bacterial Strain | Reference |

|---|---|---|---|

| 5-Chloro-2-hydroxymuconic semialdehyde | Dead-end product | Various strains | [23] |

| 5-Chloro-2-hydroxymuconate | Transient intermediate | P. cepacia P166 | [4] |

| 5-Chloro-2-oxopent-4-enoate | Stable intermediate | P. cepacia P166 | [4] |

| Chloroacetate | Transient accumulation | P. cepacia P166 | [4] |

Alternative Degradation Strategies

Bacterial communities have evolved diverse alternative strategies for 4-chlorocatechol degradation that extend beyond the conventional ortho- and meta-cleavage pathways [2] [19]. These alternative approaches often involve novel enzymatic mechanisms, modified metabolic routes, or hybrid pathways that combine elements from different degradative systems [1] [20]. The development of alternative degradation strategies reflects the adaptive capacity of bacterial populations to overcome the metabolic challenges posed by chlorinated aromatic compounds [13] [25].

Hydroxylation Pathways

Hydroxylation represents a significant alternative strategy for 4-chlorocatechol transformation that involves the introduction of additional hydroxyl groups prior to or concurrent with ring cleavage [2] [19]. The hydroxylation pathway has been identified in Arthrobacter chlorophenolicus strain A6, where 4-chlorocatechol undergoes transformation to chlorohydroxyquinol through enzymatic hydroxylation [2]. This approach effectively converts the dichlorinated catechol substrate into a trihydroxylated intermediate that can be processed through alternative metabolic routes [2].

The hydroxylation mechanism involves phenol 2-monooxygenases that exhibit activity toward chlorinated catechol substrates [18] [19]. These enzymes demonstrate preferential activity patterns, with 4-chlorocatechol showing higher transformation rates compared to other positional isomers [18]. The hydroxylation process results in the formation of 1,2,4-benzenetriol derivatives that serve as substrates for specialized benzenetriol dioxygenases [19].

Research on the hydroxylation pathway has revealed that this strategy can effectively bypass many of the problematic intermediates associated with conventional cleavage mechanisms [2] [19]. The transformation of 4-chlorocatechol to hydroxyquinol intermediates enables bacterial cells to avoid the formation of toxic chloromuconic acids and their associated metabolic complications [2]. The hydroxylated intermediates can be processed through modified ring-cleavage reactions that ultimately produce maleylacetate as a central metabolic intermediate [19].

Dechlorination Mechanisms

Reductive dechlorination represents a crucial alternative mechanism for 4-chlorocatechol transformation that involves the enzymatic removal of chlorine substituents [13] [25]. This approach has been extensively studied in anaerobic bacterial consortia that demonstrate the ability to selectively remove chlorine atoms from chlorinated catechol substrates [13] [25]. The dechlorination mechanism offers significant advantages for the detoxification of chlorinated intermediates and the conversion of recalcitrant compounds into more readily degradable substrates [25].

Anaerobic bacterial cultures obtained through enrichment procedures have demonstrated specific dechlorination capabilities for various chlorocatechol substrates [13] [25]. Research using stable enrichment cultures revealed that 4,5-dichlorocatechol can be dechlorinated to produce 4-chlorocatechol as a metabolic intermediate [13]. The dechlorination process exhibits high specificity, with certain chlorocatechol congeners showing greater susceptibility to reductive dehalogenation than others [13].

The kinetics of dechlorination reactions vary significantly depending on the degree of chlorination and the positions of chlorine substituents [25]. Studies using catechin-grown bacterial consortia demonstrated that 3,4,5-trichlorocatechol undergoes complete dechlorination within approximately 5 days, while 4,5-dichlorocatechol achieves only 50 percent dechlorination after 20 days of incubation [25]. The dechlorination mechanism appears to require specific electron-donating conditions and may be enhanced by the presence of reduced metabolites produced during concurrent substrate utilization [25].

Novel Bacterial Transformation Routes

Recent research has identified several novel bacterial transformation routes for 4-chlorocatechol that involve unique enzymatic mechanisms and metabolic strategies [1] [7]. Pseudomonas reinekei strain MT1 employs a distinctive pathway that combines elements from both the chlorocatechol pathway and the 3-oxoadipate pathway through the action of a specialized trans-dienelactone hydrolase [7] [20]. This hybrid approach enables the bacterium to efficiently process 4-chlorocatechol while avoiding the formation of toxic protoanemonin compounds [7].

The novel transformation route in Pseudomonas reinekei MT1 involves the conversion of 4-chlorocatechol to 3-chloromuconate through conventional ortho-cleavage, followed by the intervention of a zinc-dependent trans-dienelactone hydrolase that acts on the muconate cycloisomerase reaction intermediate [7] [20]. This enzyme prevents the formation of protoanemonin by catalyzing the hydrolysis of 4-chloromuconolactone to produce maleylacetate directly [7]. The resulting maleylacetate is subsequently reduced by maleylacetate reductase to form 3-oxoadipate, completing the transformation to central metabolic intermediates [7].

Rhodococcus opacus strain 1CP has developed an alternative novel route that involves modified chloromuconate cycloisomerase reactions coupled with specialized muconolactone isomerase activity [1] [15]. This system processes 3-chloro-cis,cis-muconate and 2,4-dichloro-cis,cis-muconate through cycloisomerization to the respective cis-dienelactones, but employs a distinct dehalogenation mechanism [1] [15]. The dehalogenation is accomplished by an enzyme with high sequence similarity to muconolactone isomerases, which can effectively dehalogenate 5-chloromuconolactone to produce cis-dienelactone [1] [15].

| Bacterial Strain | Novel Mechanism | Key Enzyme | Product | Reference |

|---|---|---|---|---|

| P. reinekei MT1 | Trans-dienelactone hydrolysis | Zinc-dependent hydrolase | Maleylacetate | [7] |

| R. opacus 1CP | Modified cycloisomerization | Muconolactone isomerase | cis-Dienelactone | [1] |

| A. chlorophenolicus A6 | Hydroxyquinol pathway | Hydroxyquinol dioxygenase | Benzenetriol | [2] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive